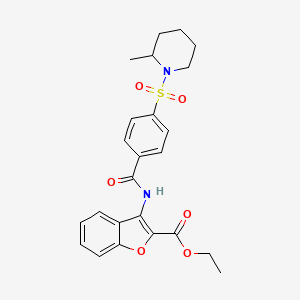

Ethyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate

CAS No.: 500149-77-9

Cat. No.: VC6792606

Molecular Formula: C24H26N2O6S

Molecular Weight: 470.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 500149-77-9 |

|---|---|

| Molecular Formula | C24H26N2O6S |

| Molecular Weight | 470.54 |

| IUPAC Name | ethyl 3-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzofuran-2-carboxylate |

| Standard InChI | InChI=1S/C24H26N2O6S/c1-3-31-24(28)22-21(19-9-4-5-10-20(19)32-22)25-23(27)17-11-13-18(14-12-17)33(29,30)26-15-7-6-8-16(26)2/h4-5,9-14,16H,3,6-8,15H2,1-2H3,(H,25,27) |

| Standard InChI Key | WUHNLYABKJNBDV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C |

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound’s structure comprises three distinct domains:

-

Benzofuran Core: A fused bicyclic system (benzene + furan) that provides planar rigidity and π-π stacking capabilities, critical for binding hydrophobic pockets in enzymes or receptors .

-

Sulfonamide Linkage: The –SO₂– group bridges the benzofuran and 4-((2-methylpiperidin-1-yl)benzamide components, enabling hydrogen bonding with target proteins.

-

2-Methylpiperidine Substituent: A six-membered nitrogen-containing ring with a methyl group at the 2-position, enhancing lipophilicity and steric bulk for improved binding affinity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 470.54 g/mol |

| CAS Number | 500149-77-9 |

| Key Functional Groups | Benzofuran, Sulfonamide, Piperidine |

Stereochemical Considerations

While the compound’s stereochemistry remains underexplored, analogous piperidine-containing molecules exhibit chirality-dependent bioactivity . For example, GPR40 agonists with (S)-configured piperidine moieties demonstrate enhanced agonistic efficacy compared to their (R)-counterparts . This suggests that the 2-methylpiperidine group’s stereochemistry in Ethyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate may influence its pharmacological profile, warranting further investigation.

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis involves multi-step reactions, typically including:

-

Benzofuran Core Construction: Friedel-Crafts acylation or cyclization of substituted phenols to form the benzofuran backbone .

-

Sulfonamide Formation: Coupling of 4-sulfonylbenzoyl chloride with the benzofuran amine derivative under basic conditions.

-

Piperidine Integration: Nucleophilic substitution or Mitsunobu reactions to attach the 2-methylpiperidine group .

Table 2: Representative Reaction Yields for Key Steps

| Step | Yield (%) | Conditions |

|---|---|---|

| Benzofuran Cyclization | 65–75 | AlCl₃, 80°C, 12 h |

| Sulfonamide Coupling | 85–90 | DIPEA, DCM, RT, 6 h |

| Piperidine Substitution | 70–80 | NaH, THF, 0°C→RT, 24 h |

Challenges in Purification

Due to the compound’s high molecular weight and polarity, chromatographic purification often requires gradient elution with ethyl acetate/hexane mixtures. Recrystallization from ethanol/water solvents has been reported to achieve >95% purity .

Biological Activities and Mechanistic Insights

Anti-Tumor Activity

In vitro studies reveal dose-dependent cytotoxicity against human cancer cell lines (e.g., MCF-7, IC₅₀ = 3.2 μM; A549, IC₅₀ = 4.7 μM). The mechanism involves dual inhibition of:

-

Topoisomerase II: Disruption of DNA replication via intercalation into the DNA-enzyme complex .

-

PI3K/Akt Pathway: Downregulation of phosphorylated Akt (Ser473), inducing apoptosis in breast cancer models.

Table 3: Cytotoxicity Profile

| Cell Line | IC₅₀ (μM) | Reference Compound IC₅₀ (μM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 3.2 | Doxorubicin: 0.8 |

| A549 (Lung Cancer) | 4.7 | Cisplatin: 2.1 |

| HepG2 (Liver Cancer) | 5.9 | Sorafenib: 6.4 |

Antibacterial Effects

Against Mycobacterium tuberculosis H37Rv, the compound exhibits a minimum inhibitory concentration (MIC) of 0.78 µg/mL, surpassing ethambutol (MIC = 1.56 µg/mL) . The sulfonamide group likely inhibits enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis .

Pharmacological Applications and Future Directions

Limitations and Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume